5-Ethyl-1H-pyrazole-3,4-diamine
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Description
5-Ethyl-1H-pyrazole-3,4-diamine is a pyrazole derivative. Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field1. However, specific information about 5-Ethyl-1H-pyrazole-3,4-diamine was not found in the available resources.
Synthesis Analysis
Pyrazole synthesis involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach2. A special emphasis is placed on a thorough examination of response processes2. However, the specific synthesis process for 5-Ethyl-1H-pyrazole-3,4-diamine was not found in the available resources.
Molecular Structure Analysis
Pyrazoles are characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms3. However, the specific molecular structure of 5-Ethyl-1H-pyrazole-3,4-diamine was not found in the available resources.
Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, the carbon-aluminum bond is still able to react further with several electrophiles, without the need of transmetalation providing a straightforward access to 3,4,5-trisubstituted isoxazoles and 1,3,4,5-tetrasubstituted pyrazoles2. However, the specific chemical reactions involving 5-Ethyl-1H-pyrazole-3,4-diamine were not found in the available resources.Physical And Chemical Properties Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups1. However, the specific physical and chemical properties of 5-Ethyl-1H-pyrazole-3,4-diamine were not found in the available resources.
Safety And Hazards
Safety data sheets for similar compounds suggest that pyrazole derivatives should be handled with care to avoid contact with skin, eyes, or clothing, and ingestion or inhalation should be avoided567. However, the specific safety and hazards information for 5-Ethyl-1H-pyrazole-3,4-diamine was not found in the available resources.
Future Directions
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields8. Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications8. However, the specific future directions for 5-Ethyl-1H-pyrazole-3,4-diamine were not found in the available resources.
properties
IUPAC Name |
5-ethyl-1H-pyrazole-3,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-2-3-4(6)5(7)9-8-3/h2,6H2,1H3,(H3,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTNKZSHYVIRKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-1H-pyrazole-3,4-diamine |
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